molecular formula C9H10ClNO B11907440 (Z)-1-(4-chlorophenyl)-N-methoxyethanimine

(Z)-1-(4-chlorophenyl)-N-methoxyethanimine

Cat. No.: B11907440
M. Wt: 183.63 g/mol
InChI Key: DJJNNRDIXWZGPE-XFFZJAGNSA-N
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Description

(Z)-1-(4-chlorophenyl)-N-methoxyethanimine is an organic compound characterized by the presence of a chlorophenyl group and a methoxyethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-chlorophenyl)-N-methoxyethanimine typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the methoxy group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-chlorophenyl)-N-methoxyethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(4-chlorophenyl)-N-methoxyethanimine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable imine bonds makes it useful in the investigation of enzyme-substrate interactions.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a valuable compound in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-1-(4-chlorophenyl)-N-methoxyethanimine involves its interaction with molecular targets through the imine group. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(4-bromophenyl)-N-methoxyethanimine
  • (Z)-1-(4-fluorophenyl)-N-methoxyethanimine
  • (Z)-1-(4-methylphenyl)-N-methoxyethanimine

Uniqueness

(Z)-1-(4-chlorophenyl)-N-methoxyethanimine is unique due to the presence of the chlorophenyl group, which imparts specific reactivity and stability to the compound Compared to its analogs with different substituents (eg

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(Z)-1-(4-chlorophenyl)-N-methoxyethanimine

InChI

InChI=1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3/b11-7-

InChI Key

DJJNNRDIXWZGPE-XFFZJAGNSA-N

Isomeric SMILES

C/C(=N/OC)/C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=NOC)C1=CC=C(C=C1)Cl

Origin of Product

United States

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